6-Methylamino-5-nitroquinoxaline

Mutagenesis research Food mutagen synthesis Heterocyclic chemistry

6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2; IUPAC: N-methyl-5-nitroquinoxalin-6-amine) is a disubstituted quinoxaline bearing a 5-nitro group and a 6-methylamino substituent. With a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol, it is supplied as a golden solid with a melting point of 176–177 °C and solubility in methanol.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 149703-58-2
Cat. No. B014945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylamino-5-nitroquinoxaline
CAS149703-58-2
SynonymsN-Methyl-5-nitro-6-quinoxalinamine; 
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3
InChIKeyUZKBVZMJKPXRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2): A Defined Synthetic Intermediate for Mutagenesis Research and Heterocyclic Scaffold Development


6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2; IUPAC: N-methyl-5-nitroquinoxalin-6-amine) is a disubstituted quinoxaline bearing a 5-nitro group and a 6-methylamino substituent [1]. With a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol, it is supplied as a golden solid with a melting point of 176–177 °C and solubility in methanol . The compound is manufactured by Toronto Research Chemicals (TRC, catalog M286960) and distributed by Santa Cruz Biotechnology (sc-217364, 100 mg, $330) under the Mutagenesis Research Chemicals category [2][3]. Its primary documented role is as a critical synthetic intermediate in the preparation of mutagenic 2-amino-3H-imidazo[4,5-f]quinoxalines (IQx-type food mutagens) via reduction of the 5-nitro group followed by cyclization with cyanogen bromide [4].

Why 6-Methylamino-5-nitroquinoxaline Cannot Be Replaced by Generic Quinoxaline Derivatives in IQx Mutagen Synthesis


Generic quinoxaline derivatives such as DNQX (6,7-dinitroquinoxaline-2,3-dione, CAS 2379-57-9) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione, CAS 115066-14-3) are optimized as competitive AMPA/kainate receptor antagonists with IC₅₀ values in the sub-micromolar range, and their 2,3-dione functionality is integral to receptor binding . In contrast, 6-methylamino-5-nitroquinoxaline lacks the 2,3-dione moiety and instead presents an ortho-nitro/methylamino substitution pattern that enables a specific two-step transformation—nitro reduction followed by cyanogen bromide-mediated cyclization—to generate the imidazole ring of IQx mutagens [1]. The Terao et al. (1995) mutagenicity study on nine 6-aminoquinoxaline congeners demonstrated that N6-methylation status alone modulates Ames test potency by several-fold (e.g., 6-amino-2,3,5-trimethylquinoxaline > 6-methylamino-2,3,5-trimethylquinoxaline), confirming that even minor substituent variations on the 6-position cannot be interchanged without altering biological readout [2]. Furthermore, the compound's classification as a Mutagenesis Research Chemical by Santa Cruz Biotechnology—distinct from the neuroscience-targeted classification of CNQX/DNQX—reflects its divergent application domain and the procurement risk of selecting an incorrect quinoxaline scaffold for mutagenesis or IQx synthetic workflows [3].

Quantitative Differentiation Evidence: 6-Methylamino-5-nitroquinoxaline vs. Closest Structural and Functional Analogs


Evidence 1: Exclusive Precursor Role for IQx Mutagen Synthesis vs. DNQX and CNQX

The Grivas (1993) synthetic methodology establishes that 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) and all its monomethyl, dimethyl, trimethyl, and tetramethyl derivatives bearing 1–4 methyl groups at positions 4, 5, 7, and 8 are synthesized exclusively from the corresponding 6-methylamino-5-nitroquinoxalines through reduction and cyclization with cyanogen bromide [1]. This is a unique chemical transformation pathway not accessible from DNQX or CNQX, which bear a 2,3-dione moiety that is incompatible with the required vicinal diamine intermediate needed for imidazole ring formation. The Lovelette et al. (1987) synthesis of 7,8-Me₂IQx similarly confirms that 6-(methylamino)-2,3-dimethylquinoxaline is the obligatory precursor, with the 5-nitro derivative obtained in 42% yield after nitration and isomer separation [2]. No alternative synthetic route to IQx mutagens that bypasses the 6-methylamino-5-nitroquinoxaline intermediate has been reported in the peer-reviewed literature, making this compound irreplaceable for laboratories engaged in heterocyclic amine mutagen research.

Mutagenesis research Food mutagen synthesis Heterocyclic chemistry

Evidence 2: Quantitative Reduction Yield to 5-Amino-6-methylaminoquinoxaline vs. Typical Nitroarene Reductions

Catalytic reduction of 6-methylamino-5-nitroquinoxaline using Raney nickel and hydrazine hydrate in methanol at ambient temperature proceeds with a reported yield of 100% to afford N⁶-methyl-5,6-quinoxalinediamine (5-amino-6-methylaminoquinoxaline, CAS 888037-23-8) after a reaction time of only 1.0 hour [1]. This quantitative conversion contrasts with typical nitroarene reductions, which often require extended reaction times (4–24 h), elevated temperatures, or excess reducing agent to approach completion. For example, the reduction of 2,3-dimethyl-6-nitroquinoxaline (a close structural analog lacking the 6-methylamino group) in the Lovelette (1987) synthesis required catalytic hydrogenation (H₂/Pd-C), which, while effective, necessitates specialized equipment and poses safety considerations absent from the hydrazine/Raney Ni protocol [2]. The 100% yield eliminates the need for chromatographic purification of the diamine intermediate, streamlining the downstream cyclization to IQx products.

Synthetic chemistry Nitro reduction Process optimization

Evidence 3: Physicochemical Differentiation from DNQX and CNQX for Handling and Formulation

6-Methylamino-5-nitroquinoxaline exhibits a sharp melting point of 176–177 °C [1], which is dramatically lower than the decomposition temperatures reported for DNQX (>300 °C, decomp.) and CNQX (>300 °C, decomp.) [2]. This difference in thermal behavior reflects the absence of strong intermolecular hydrogen-bonding networks from the 2,3-dione moiety and instead indicates intramolecular NH···O=N hydrogen bonding that stabilizes the monomeric form . The compound is freely soluble in methanol, whereas DNQX and CNQX typically require DMSO or alkaline aqueous solutions for dissolution due to their dione functionality. The lower melting point and methanol solubility facilitate handling, weighing, and solution preparation under standard laboratory conditions without the need for sonication or heating. Storage at −20 °C is recommended for long-term stability . The predicted pKa of −1.33 ± 0.30 indicates the compound remains un-ionized under physiological and most synthetic conditions, simplifying solvent partitioning and extraction protocols compared to the more polar DNQX/CNQX analogs.

Physicochemical properties Solubility Storage stability

Evidence 4: Vendor Classification and Application Domain Specificity vs. AMPA-Antagonist Quinoxalines

Santa Cruz Biotechnology categorizes 6-methylamino-5-nitroquinoxaline (sc-217364) under 'Mutagenesis Research Chemicals' and describes its mechanism as inducing genetic mutations through specific interactions with nucleic acids, where the nitro group enhances electrophilicity, promoting formation of reactive species capable of modifying DNA bases [1]. The quinoxaline core is noted for potential intercalation. In contrast, DNQX (FG 9041) and CNQX (FG 9065) are classified as non-NMDA glutamate receptor antagonists and are marketed by neuroscience-focused vendors (e.g., Tocris, MedChemExpress) for electrophysiology and neuropharmacology applications . This divergent vendor classification directly reflects the distinct research communities, experimental endpoints, and safety handling requirements for each compound class. Procuring DNQX or CNQX for mutagenesis research would result in a compound lacking the requisite nitro/methylamino ortho-substitution pattern for IQx synthesis and possessing confounding AMPA/kainate receptor activity. The Santa Cruz product is supplied at 100 mg for $330, with a recommended storage condition of −20 °C and solid physical state [2].

Procurement Application classification Mutagenesis

Evidence 5: N6-Methylation Effect on Mutagenicity: Comparative Data from 6-Aminoquinoxaline Congeners

The Terao et al. (1995) study directly compared nine 6-aminoquinoxaline derivatives in Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation [1]. Among the tested compounds, the rank order of mutagenic potency for methyl-substituted derivatives was: 5-methyl-6-methylaminoquinoxaline (1) < 3,5-dimethyl-6-methylaminoquinoxaline (2) < 2,5-dimethyl-6-methylaminoquinoxaline (3) << 6-methylamino-2,3,5-trimethylquinoxaline (4). Critically, the study demonstrated that N6-methylation consistently decreased mutagenicity: 6-amino-2,3,5-trimethylquinoxaline (7) > 6-methylamino-2,3,5-trimethylquinoxaline (4) > 6-dimethylamino-2,3,5-trimethylquinoxaline (8). This establishes that the 6-methylamino substituent is an intermediate state between the more potent 6-amino and the least potent 6-dimethylamino variants. While the target compound 6-methylamino-5-nitroquinoxaline was not directly tested in this study (as it is a nitro compound, not an amino compound), the data provide class-level evidence that the N6-methyl substitution pattern modulates biological activity in a quantifiable, rank-ordered manner distinct from the 6-amino or 6-dimethylamino analogs [1]. The study further showed that all tested compounds were more sensitive in TA100 than TA98, and that ethyl substitution at positions 2 and 3 lowered mutagenicity relative to methyl substitution.

Structure-activity relationship Mutagenicity Ames test

Evidence 6: Deuterated Analog (d3) Availability for Mass Spectrometry Quantification

The deuterated analog 6-methylamino-5-nitroquinoxaline-d3 is commercially available (e.g., from Clearsynth, Gentaur, Biomart) and serves as an internal standard for LC-MS/MS quantification of the parent compound and its downstream IQx products . This isotopically labeled form enables precise quantification in complex biological matrices, a critical capability for ADME studies of IQx mutagens or for monitoring residual synthetic intermediates. The d3 label is incorporated at the N-methyl position, providing a mass shift of +3 Da while preserving identical chemical reactivity and chromatographic behavior . In comparison, deuterated analogs of DNQX-d4 or CNQX-d4 are less commonly stocked and are primarily used for receptor occupancy studies rather than synthetic intermediate tracking. The availability of a matched deuterated internal standard is a procurement advantage for laboratories planning quantitative mass spectrometry workflows, as it eliminates the need for costly in-house deuteration.

Isotope labeling Mass spectrometry Quantitative analysis

Optimal Procurement and Application Scenarios for 6-Methylamino-5-nitroquinoxaline Based on Quantitative Evidence


Scenario 1: Synthesis of IQx Mutagen Reference Standards for Food Safety Testing

Laboratories developing analytical reference standards for heterocyclic amine mutagens (MeIQx, 4,8-DiMeIQx, 7,8-DiMeIQx) in cooked meat and fish should procure 6-methylamino-5-nitroquinoxaline as the sole documented precursor for the reduction–cyclization sequence that generates the 2-aminoimidazoquinoxaline core [1]. The quantitative (100%) reduction yield to the vicinal diamine intermediate [2] minimizes material loss when synthesizing costly isotope-labeled or certified reference materials. The availability of the d3-deuterated analog further supports LC-MS/MS method development and validation for regulatory food mutagen quantification [3].

Scenario 2: Mutagenesis Mechanism Studies Requiring Nitroquinoxaline DNA Interaction Probes

For research programs investigating the molecular mechanisms of nitroarene-induced mutagenesis, 6-methylamino-5-nitroquinoxaline offers a structurally defined probe with documented DNA-interactive properties mediated by nitro group electrophilicity and quinoxaline intercalation potential [1]. The Terao et al. (1995) structure-activity data [2] provide a reference framework for interpreting mutagenicity results: researchers can compare this 5-nitro-6-methylamino scaffold against the 6-amino and 6-dimethylamino congeners to deconvolute the contributions of nitro reduction vs. amine substitution to observed mutagenic potency in Ames test systems. The compound's sharp melting point (176–177 °C) and methanol solubility [3] facilitate precise dosing in in vitro assays.

Scenario 3: Heterocyclic Scaffold Diversification for Kinase Inhibitor Discovery

Medicinal chemistry groups using quinoxaline scaffolds for kinase inhibitor (JNK, PARP) or NMDA receptor antagonist programs may select 6-methylamino-5-nitroquinoxaline as a differentially functionalized building block [1]. The ortho-nitro/methylamino substitution pattern permits sequential derivatization: (i) reduction of the 5-nitro group to a 5-amino group enables amide or sulfonamide coupling; (ii) the 6-methylamino group can undergo alkylation, acylation, or reductive amination. This dual reactivity distinguishes it from 5-nitroquinoxaline (which lacks the 6-methylamino handle) and from 6-amino-5-nitroquinoxaline (where the primary amine may require protection during subsequent transformations). Procurement from Santa Cruz Biotechnology (sc-217364) or Toronto Research Chemicals (M286960) ensures batch-to-batch consistency with characterized melting point and solubility specifications [2].

Scenario 4: Teaching and Training in Heterocyclic Chemistry and Mutagenesis Laboratory Courses

Academic institutions conducting laboratory courses in advanced organic synthesis or genetic toxicology may procure 6-methylamino-5-nitroquinoxaline as a well-characterized, commercially available compound that illustrates key principles: (a) nitroarene reduction chemistry (quantitative conversion to diamine), (b) the relationship between chemical structure and mutagenic potential as demonstrated by the Terao et al. (1995) congener series [1], and (c) the role of synthetic intermediates in accessing biologically significant fused heterocycles. The compound's classification under 'Mutagenesis Research Chemicals' [2] provides an educational framework for discussing appropriate handling, waste disposal, and the ethical implications of mutagen research, while its manageable physical properties (mp 176–177 °C, methanol-soluble solid) are suitable for undergraduate or graduate laboratory settings.

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